molecular formula C13H19NO2 B13577394 Ethyl 2-amino-2-(2,4,6-trimethylphenyl)acetate

Ethyl 2-amino-2-(2,4,6-trimethylphenyl)acetate

Cat. No.: B13577394
M. Wt: 221.29 g/mol
InChI Key: YNGLWZKCCVNKOT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(2,4,6-trimethylphenyl)acetate is an organic compound with a complex structure that includes an ethyl ester group, an amino group, and a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-(2,4,6-trimethylphenyl)acetate typically involves the reaction of 2,4,6-trimethylbenzaldehyde with ethyl glycinate hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(2,4,6-trimethylphenyl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-amino-2-(2,4,6-trimethylphenyl)acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe for biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(2,4,6-trimethylphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-2-(2,4,6-trimethylphenyl)propanoate
  • Ethyl 2-amino-2-(2,4,6-trimethylphenyl)butanoate

Uniqueness

Ethyl 2-amino-2-(2,4,6-trimethylphenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl 2-amino-2-(2,4,6-trimethylphenyl)acetate

InChI

InChI=1S/C13H19NO2/c1-5-16-13(15)12(14)11-9(3)6-8(2)7-10(11)4/h6-7,12H,5,14H2,1-4H3

InChI Key

YNGLWZKCCVNKOT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=C1C)C)C)N

Origin of Product

United States

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